molecular formula C27H43ClN2O5 B8113433 Boc-tyr(3-cl)-oh dcha

Boc-tyr(3-cl)-oh dcha

Cat. No.: B8113433
M. Wt: 511.1 g/mol
InChI Key: HEAYMGPXASFAJO-PPHPATTJSA-N
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Description

Boc-Tyr(3-Cl)-OH DCHA (N-Boc-3-chloro-L-tyrosine dicyclohexylamine salt) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises a tert-butyloxycarbonyl (Boc) group protecting the α-amine, a 3-chloro-substituted tyrosine residue, and a dicyclohexylamine (DCHA) counterion. The DCHA salt enhances crystallinity and stability, making it preferable for handling and storage in laboratory settings . Key properties include:

  • Molecular Formula: C₁₄H₁₈ClNO₅·C₁₂H₂₃N
  • Molecular Weight: 497.1 g/mol
  • Purity: ≥95% (typical commercial grade) .

This compound is employed in Boc-based solid-phase or solution-phase peptide synthesis, particularly where site-specific chloro-substitution is required for functional or structural studies .

Properties

IUPAC Name

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;dicyclohexylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5.C13H25N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10,14H2/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAYMGPXASFAJO-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)C(C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)C(C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-tyr(3-cl)-oh dcha typically involves the following steps:

    Protection of Tyrosine: The amino group of tyrosine is protected using a tert-butoxycarbonyl (Boc) group.

    Chlorination: The aromatic ring of tyrosine is chlorinated at the 3-position using a chlorinating agent such as thionyl chloride or N-chlorosuccinimide (NCS).

    Coupling with Dicyclohexylamine: The chlorinated Boc-tyrosine is then coupled with dicyclohexylamine under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-tyr(3-cl)-oh dcha can undergo oxidation reactions, particularly at the aromatic ring or the amino acid side chain.

    Reduction: Reduction reactions may target the chlorine substituent or other functional groups within the molecule.

    Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted tyrosine derivatives.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-tyr(3-cl)-oh dcha is used as a building block in the synthesis of peptides and proteins.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Studies: Used in the study of enzyme-substrate interactions and enzyme kinetics.

    Protein Engineering: Employed in the design and synthesis of modified proteins with specific properties.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, particularly in the design of peptide-based drugs.

Industry:

    Biotechnology: Utilized in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

The mechanism of action of Boc-tyr(3-cl)-oh dcha depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights structural variations among Boc-Tyr(3-Cl)-OH DCHA and analogous compounds:

Compound Name Protecting Group Amino Acid Substituent Salt Form Purity (%) Key Applications
This compound Boc L-Tyrosine 3-Chloro DCHA 95 Peptide synthesis, drug R&D
Boc-Tyr(Bzl)-OH Boc L-Tyrosine Benzyl (Bzl) Free acid >97 Orthogonal protection strategies
Boc-Tyr(2,6-di-Cl-Bzl)-OH Boc L-Tyrosine 2,6-Dichlorobenzyl Free acid >95 Stabilized aromatic interactions
Fmoc-L-Phe(3-Cl)-OH Fmoc L-Phe 3-Chloro Free acid N/A Fmoc-based SPPS
Boc-Dab(Boc)-OH.DCHA Boc L-Dab Boc on side chain DCHA N/A Branched peptide synthesis
BOC-THR-OH DCHA Boc L-Threonine None DCHA N/A Hydroxyl-containing peptides

Key Observations :

  • Protecting Groups : Boc is acid-labile, while Fmoc (e.g., in Fmoc-L-Phe(3-Cl)-OH) is base-labile, dictating their use in different synthesis strategies .
  • Substituent Effects : The 3-chloro group in this compound introduces steric and electronic effects distinct from benzyl (Bzl) or dichlorobenzyl (2,6-di-Cl-Bzl) modifications .
  • Salt Form : DCHA salts (e.g., this compound vs. Boc-Dab(Boc)-OH.DCHA) improve solubility in organic solvents compared to free acids .

Market and Pricing Trends

  • This compound : Priced at ~$ (confidential) per gram (1g–5g scale) .
  • Boc-Tyr(Bzl)-OH : Costs ~¥6,000/25g (2022 data), reflecting higher purity (>97%) .
  • Boc-Dab(Boc)-OH.DCHA : Market growth projected at 5.8% CAGR (2020–2030), driven by demand for complex peptides .

Biological Activity

Boc-Tyr(3-Cl)-OH DCHA (Boc-L-3-Chlorotyrosine Dicyclohexylammonium Salt) is a modified amino acid with significant implications in peptide synthesis and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Structure : this compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality of 3-chlorotyrosine. The chloro substituent at the 3-position of the aromatic ring enhances its chemical reactivity and biological properties.
  • Molecular Formula : C14H18ClN2O5
  • Molecular Weight : 497.1 g/mol

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Boc group protects the amino group from undesired reactions during the formation of peptide bonds. Upon deprotection, the free amino group can engage in further chemical reactions, allowing for the incorporation of 3-chlorotyrosine into peptides and proteins. The presence of the chloro substituent can influence:

  • Stability : Enhances the stability of peptides by affecting their conformation.
  • Bioactivity : Modifies enzyme activity and receptor binding capabilities.

Applications in Research and Medicine

This compound is utilized in various scientific fields:

  • Peptide Synthesis : It serves as a crucial component in synthesizing peptides that require chlorinated tyrosine residues, which can enhance their biological activity.
  • Drug Development : The compound is explored for developing peptide-based therapeutics due to its unique structural properties.
  • Biochemical Studies : Employed in studies examining enzyme-substrate interactions, protein-protein interactions, and receptor-ligand binding dynamics.

Comparative Analysis with Similar Compounds

This compound can be compared with other Boc-protected tyrosine derivatives:

CompoundChloro SubstituentsUnique Properties
Boc-Tyr(2,6-Cl2)-OHTwoIncreased reactivity and potential bioactivity
Boc-Tyr(But)-OHNoneDifferent chemical properties due to tert-butyl
Boc-Tyr-OHNoneStandard building block without additional substituents

Case Studies and Research Findings

Several studies have highlighted the significance of chlorinated tyrosines in biological systems:

  • Enzyme Activity Modulation : Research indicates that chlorinated tyrosines can modulate enzyme activities, potentially leading to altered metabolic pathways. For instance, chlorinated derivatives have been shown to affect the binding affinity of enzymes to substrates, impacting overall metabolic efficiency.
  • Antibiotic Development : A combinatorial library study demonstrated that compounds similar to this compound could inhibit bacterial growth, suggesting its potential role in antibiotic development .
  • Protein Structure Influence : A study focusing on peptide antibiotics illustrated that incorporating chlorinated residues like 3-chlorotyrosine could stabilize protein structures essential for their biological function .

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